Cas no 58725-33-0 (1-(1-Oxohexadecyl)-L-proline sodium salt)

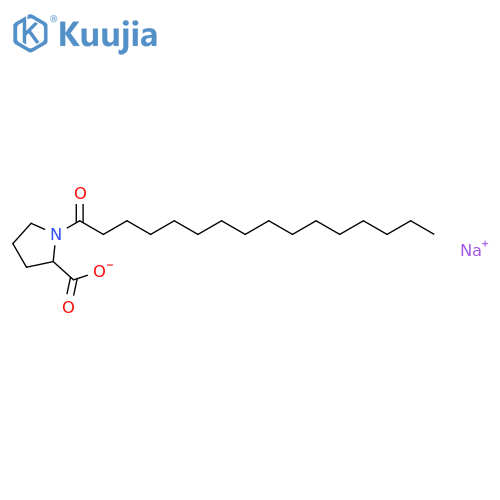

58725-33-0 structure

商品名:1-(1-Oxohexadecyl)-L-proline sodium salt

CAS番号:58725-33-0

MF:C21H38NNaO3

メガワット:375.521097660065

MDL:MFCD09751056

CID:57313

PubChem ID:45789919

1-(1-Oxohexadecyl)-L-proline sodium salt 化学的及び物理的性質

名前と識別子

-

- Sodium 1-palmitoyl-L-prolinate

- N-Hexadecanoyl-L-proline monosodium salt

- 1-(1-Oxohexadecyl)-L-proline sodium salt

- N-HEXADECANOYL-PROLINE MONO SODIUM SALT

- sodium N-palmitoyl-l-prolinate

- CS-0362630

- L-PROLINE, 1-(1-OXOHEXADECYL)-, SODIUM SALT (1:1)

- sodium palmitoyl proline

- SODIUM PALMITOYL PROLINE [WHO-DD]

- UNII-64L053FRFO

- sodium (2S)-1-hexadecanoylpyrrolidine-2-carboxylate

- SCHEMBL245579

- sodium palmitoyl-L-prolinate

- N-Palmitoyl-L-proline sodium salt

- 64L053FRFO

- SODIUM PALMITOYL PROLINE [INCI]

- EINECS 261-406-3

- A831993

- Sodium (2S)-1-palmitoylpyrrolidine-2-carboxylate

- Sodium 5-oxo-1-palmitoyl-L-prolinate

- AKOS015919471

- DS-0327

- sodium;(2S)-1-hexadecanoylpyrrolidine-2-carboxylate

- 58725-33-0

- Q27263761

- L-Proline, 1-(1-oxohexadecyl)-, sodium salt

- 1-(1-Oxohexadecyl)-L-prolinesodiumsalt

- GJIFNLAZXVYJDI-FYZYNONXSA-M

-

- MDL: MFCD09751056

- インチ: 1S/C21H39NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-18-15-16-19(22)21(24)25;/h19H,2-18H2,1H3,(H,24,25);/q;+1/p-1/t19-;/m0./s1

- InChIKey: GJIFNLAZXVYJDI-FYZYNONXSA-M

- ほほえんだ: CCCCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)[O-].[Na+]

計算された属性

- せいみつぶんしりょう: 375.27500

- どういたいしつりょう: 375.275

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 16

- 複雑さ: 376

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.4A^2

じっけんとくせい

- ふってん: 527°Cat760mmHg

- フラッシュポイント: 272.5°C

- PSA: 60.44000

- LogP: 4.14650

1-(1-Oxohexadecyl)-L-proline sodium salt セキュリティ情報

1-(1-Oxohexadecyl)-L-proline sodium salt 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(1-Oxohexadecyl)-L-proline sodium salt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O060945-250mg |

1-(1-Oxohexadecyl)-L-proline sodium salt |

58725-33-0 | 250mg |

$ 825.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D553184-1g |

1-(1-Oxohexadecyl)-L-proline sodiuM salt |

58725-33-0 | 97% | 1g |

$748 | 2023-05-14 | |

| TRC | O060945-50mg |

1-(1-Oxohexadecyl)-L-proline sodium salt |

58725-33-0 | 50mg |

$ 250.00 | 2022-06-03 | ||

| Fluorochem | 076115-5g |

1-(1-Oxohexadecyl)-L-proline sodium salt |

58725-33-0 | 95% | 5g |

£843.00 | 2022-03-01 | |

| Aaron | AR00IB4U-250mg |

L-Proline, 1-(1-oxohexadecyl)-, sodium salt |

58725-33-0 | 95% | 250mg |

$142.00 | 2025-02-12 | |

| Aaron | AR00IB4U-1g |

L-Proline, 1-(1-oxohexadecyl)-, sodium salt |

58725-33-0 | 95% | 1g |

$332.00 | 2025-02-12 | |

| Aaron | AR00IB4U-5g |

L-Proline, 1-(1-oxohexadecyl)-, sodium salt |

58725-33-0 | 95% | 5g |

$907.00 | 2025-02-12 | |

| eNovation Chemicals LLC | D553184-5g |

1-(1-Oxohexadecyl)-L-proline sodiuM salt |

58725-33-0 | 97% | 5g |

$980 | 2024-05-24 | |

| eNovation Chemicals LLC | D553184-5g |

1-(1-Oxohexadecyl)-L-proline sodiuM salt |

58725-33-0 | 97% | 5g |

$980 | 2025-02-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S40120-250mg |

1-(1-Oxohexadecyl)-L-proline sodium salt |

58725-33-0 | 250mg |

¥1012.0 | 2021-09-07 |

1-(1-Oxohexadecyl)-L-proline sodium salt 関連文献

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305

-

5. Book reviews

58725-33-0 (1-(1-Oxohexadecyl)-L-proline sodium salt) 関連製品

- 1074-79-9(1-acetylpyrrolidine-2-carboxylic acid)

- 97-78-9(N-Lauroylsarcosine)

- 98-79-3(L-Pyroglutamic acid)

- 149-87-1(5-oxopyrrolidine-2-carboxylic acid)

- 58725-39-6(N-Dodecanoyl-L-proline)

- 68-95-1(N-Acetyl-L-proline)

- 137-16-6(Lauroylsarcosine sodium)

- 3775-51-7(2-N-(carboxymethyl)dodecanamidoacetic acid)

- 4042-36-8((2R)-5-oxopyrrolidine-2-carboxylic acid)

- 86438-79-1(Cocamidopropyl Betaine (~30% aqueous solution))

推奨される供給者

Amadis Chemical Company Limited

(CAS:58725-33-0)1-(1-Oxohexadecyl)-L-proline sodium salt

清らかである:99%

はかる:5g

価格 ($):485.0